![molecular formula C17H14N6OS B244095 N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)
N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a derivative of nicotinamide and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide involves the inhibition of certain enzymes and signaling pathways that contribute to inflammation and oxidative stress. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects:
N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide has been shown to modulate the levels of various biomolecules such as cytokines, chemokines, and reactive oxygen species. It has also been found to alter the expression of genes involved in inflammation, oxidative stress, and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide in laboratory experiments is its specificity towards certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, a limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide. One area of interest is its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases such as arthritis, diabetes, and neurodegenerative disorders. Another direction is the development of more specific and potent derivatives of this compound for use in laboratory experiments and potential clinical applications. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide.
Synthesemethoden
The synthesis of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide involves the reaction of 3-ethyl-6-nitro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 3-aminophenylnicotinamide in the presence of a reducing agent such as tin(II) chloride. The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Eigenschaften
Molekularformel |
C17H14N6OS |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N6OS/c1-2-14-20-21-17-23(14)22-16(25-17)11-5-3-7-13(9-11)19-15(24)12-6-4-8-18-10-12/h3-10H,2H2,1H3,(H,19,24) |
InChI-Schlüssel |
ISHVGPNACQSATE-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4 |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.